molecular formula C18H17F2N5O3 B2674404 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide CAS No. 1005306-51-3

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide

Cat. No.: B2674404
CAS No.: 1005306-51-3
M. Wt: 389.363
InChI Key: OEVPWOBDHMFNOZ-UHFFFAOYSA-N
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Description

The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-(4-ethoxyphenoxy)acetamide” is an organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 3,4-difluorophenyl group and a 4-ethoxyphenoxyacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrazole ring, the 3,4-difluorophenyl group, and the 4-ethoxyphenoxyacetamide group. The difluorophenyl group would introduce electron-withdrawing fluorine atoms, which could influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tetrazole ring and the fluorine atoms could influence its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Electrochemical Properties

Research on tetrasubstituted tetraphenylethenes explores the synthesis and electrochemical properties of compounds that include various substituents, potentially offering insights into the electrochemical applications of similar compounds (Schreivogel et al., 2006). Such studies can illuminate the chemical reactivity and potential use in electronic materials or sensors.

Coordination Complexes and Antioxidant Activity

The construction of coordination complexes from pyrazole-acetamide derivatives and their significant antioxidant activity suggest potential applications in the development of new antioxidant agents (Chkirate et al., 2019). These findings may imply that structurally related compounds could serve as leads in the design of molecules with antioxidant properties or in materials science for creating novel coordination complexes.

Ligand-Protein Interactions and Photovoltaic Efficiency

Research on bioactive benzothiazolinone acetamide analogs has delved into their ligand-protein interactions and photovoltaic efficiency, indicating that similar compounds could have applications in drug discovery and renewable energy technologies (Mary et al., 2020). These studies suggest the dual potential in medicinal chemistry for targeting specific proteins and in the development of dye-sensitized solar cells (DSSCs).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to predict the mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. For example, it could be studied for potential use in pharmaceuticals, given the presence of the biologically active tetrazole ring .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-(4-ethoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2N5O3/c1-2-27-13-4-6-14(7-5-13)28-11-18(26)21-10-17-22-23-24-25(17)12-3-8-15(19)16(20)9-12/h3-9H,2,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVPWOBDHMFNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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